molecular formula C21H17Cl3N4O2 B5961626 4-CHLORO-5-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE

4-CHLORO-5-[4-(3,4-DICHLOROBENZOYL)PIPERAZINO]-2-PHENYL-3(2H)-PYRIDAZINONE

Cat. No.: B5961626
M. Wt: 463.7 g/mol
InChI Key: ZBFLTSIXADYJNT-UHFFFAOYSA-N
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Description

4-Chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone class. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-[4-(3,4-dichlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone stands out due to its unique combination of a pyridazinone core with a dichlorobenzoyl piperazine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-chloro-5-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4O2/c22-16-7-6-14(12-17(16)23)20(29)27-10-8-26(9-11-27)18-13-25-28(21(30)19(18)24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFLTSIXADYJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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